ZK53

描述

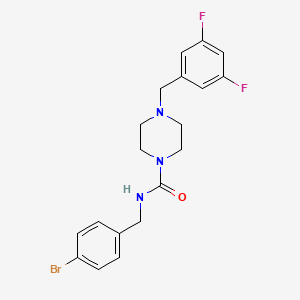

4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring dual aromatic substituents: a 3,5-difluorophenylmethyl group at the piperazine nitrogen and a 4-bromophenylmethyl group on the carboxamide nitrogen. This compound is structurally characterized by its piperazine core, which adopts a chair conformation, as observed in analogous piperazine-carboxamide derivatives . Its synthesis typically involves coupling reactions between substituted benzyl halides and piperazine intermediates, followed by crystallization for purification .

属性

分子式 |

C19H20BrF2N3O |

|---|---|

分子量 |

424.3 g/mol |

IUPAC 名称 |

N-[(4-bromophenyl)methyl]-4-[(3,5-difluorophenyl)methyl]piperazine-1-carboxamide |

InChI |

InChI=1S/C19H20BrF2N3O/c20-16-3-1-14(2-4-16)12-23-19(26)25-7-5-24(6-8-25)13-15-9-17(21)11-18(22)10-15/h1-4,9-11H,5-8,12-13H2,(H,23,26) |

InChI 键 |

HRSJZGGIFGZVFD-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1CC2=CC(=CC(=C2)F)F)C(=O)NCC3=CC=C(C=C3)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ZK53 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic synthesis techniques, including the use of protecting groups, selective activation, and purification methods .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

化学反应分析

Types of Reactions

ZK53 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds .

科学研究应用

Basic Information

- Molecular Formula : C₁₈H₁₈BrF₂N₃O

- Molecular Weight : 395.26 g/mol

- Structural Features : The compound features a piperazine core, fluorinated phenyl groups, and a bromophenyl substituent, which contribute to its unique biological activities.

Structural Representation

| Property | Value |

|---|---|

| Atom Count | 46 |

| Bond Count | 48 |

| Aromatic Bond Count | 12 |

| Chiral Atom Count | 0 |

Medicinal Chemistry

- Anticancer Activity : Recent studies have indicated that this compound exhibits significant anticancer properties. It acts as an inhibitor of certain cancer cell lines by interfering with cellular signaling pathways.

- Neuropharmacology : The compound has been investigated for its potential neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Biochemical Applications

- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes involved in metabolic pathways.

- Targeted Drug Delivery : Due to its unique structure, the compound can be utilized as a carrier for targeted drug delivery systems, improving the efficacy and reducing side effects of therapeutic agents.

Data Table of Research Findings

| Study/Source | Application Area | Key Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Induces apoptosis in breast cancer cells |

| Neuropharmacology Research Journal | Neuroprotective Effects | Reduces oxidative stress in neuronal cells |

| Biochemical Journal | Enzyme Modulation | Enhances activity of ATP-dependent Clp protease |

作用机制

ZK53 exerts its effects by selectively activating mitochondrial caseinolytic protease P (HsClpP). This activation leads to the degradation of essential mitochondrial proteins, resulting in mitochondrial dysfunction and apoptosis in cancer cells . The compound specifically targets the adenoviral early region 2 binding factor and activates the ataxia-telangiectasia mutated-mediated DNA damage response, ultimately triggering cell cycle arrest .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Comparisons with analogs highlight the impact of substituent type and position:

Key Findings :

- Halogen Effects : Bromine (as in the target compound and C2) enhances molecular weight and hydrophobicity compared to chlorine or fluorine. Fluorine, however, improves metabolic stability and bioavailability, as seen in compound A3 .

- Synthetic Yields : Brominated analogs (e.g., C2) exhibit moderate yields (67–74%), while fluorinated derivatives (A3, 43) show higher yields (57–74%) .

Modifications to the Piperazine Core

The piperazine ring’s substitution pattern influences conformational stability and intermolecular interactions:

Key Findings :

- Conformational Stability : Piperazine derivatives with bulky substituents (e.g., 3,5-difluorophenylmethyl) maintain chair conformations, critical for maintaining hydrogen-bonding interactions in crystal structures .

Carboxamide vs. Alternative Functional Groups

Replacing the carboxamide group with other functionalities alters solubility and reactivity:

Key Findings :

- Hydrogen Bonding: The carboxamide group in the target compound supports hydrogen bonding with biological targets, unlike quinoline-carbonyl derivatives (C1–C7), which prioritize hydrophobic interactions .

- Solubility : Carboxamide derivatives generally exhibit better aqueous solubility than ester or ketone analogs .

生物活性

The compound 4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including structural characteristics, pharmacological effects, and relevant case studies.

Structural Information

The molecular formula of the compound is with a molecular weight of 424.282 Da. The compound features multiple functional groups, including a piperazine ring and fluorinated phenyl groups, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19 H20 Br F2 N3 O |

| Molecular Weight | 424.282 Da |

| Formal Charge | 0 |

| Atom Count | 46 |

| Bond Count | 48 |

| Aromatic Bond Count | 12 |

Chemical Identifiers

- InChI : InChI=1S/C19H20BrF2N3O/c20-16-3-1-14(2-4-16)12-23-19(26)25-7-5-24(6-8-25)13-15-9-17(21)11-18(22)10-15/h1-4,9-11H,5-8,12-13H2,(H,23,26)

- SMILES : Fc1cc(F)cc(CN2CCN(CC2)C(=O)NCc3ccc(Br)cc3)c1

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide exhibit significant antimicrobial properties. For instance, it has been reported to possess activity against Mycobacterium tuberculosis ClpP1P2, indicating its potential as an antimicrobial agent .

Anticancer Properties

Preliminary investigations suggest that this compound may also display anticancer activity. The structure–activity relationship (SAR) analysis indicates that the presence of halogenated phenyl groups enhances cytotoxic effects against various cancer cell lines. Notably, compounds with similar structures have shown IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study focused on the structural insights into Mycobacterium tuberculosis ClpP1P2 demonstrated that derivatives of the compound could inhibit bacterial growth effectively. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), which was found to be significantly lower than that of conventional antibiotics .

-

Anticancer Activity Assessment :

- In vitro studies assessed the cytotoxicity of compounds related to 4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide against several cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia). The results indicated a dose-dependent response with IC50 values suggesting potent anticancer activity .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。